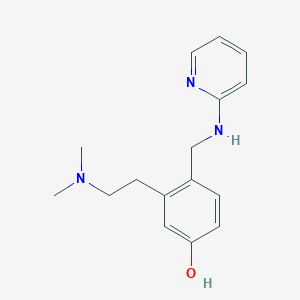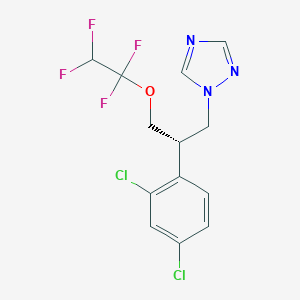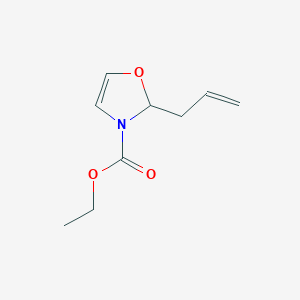
(对羟基苄基)(2-二甲基氨基乙基)氨基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine is a chemical compound with the molecular formula C₁₆H₂₁N₃O and a molecular weight of 271.36 g/mol. It is a metabolite of the antihistamine Pyrilamine. This compound is known for its unique structure, which includes a pyridine ring, a dimethylaminoethyl group, and a p-hydroxybenzyl group.
科学研究应用
(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a metabolite of Pyrilamine, which is an antihistamine.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions where antihistamines are effective.
Industry: It is used in the production of pharmaceuticals and other chemical products.
准备方法
The synthesis of (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine involves several steps. One common synthetic route includes the reaction of 2-(dimethylamino)ethylamine with p-hydroxybenzyl chloride to form an intermediate, which is then reacted with 2-chloropyridine to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in an organic solvent like dichloromethane or ethanol .
化学反应分析
(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl or p-hydroxybenzyl groups can be replaced by other functional groups.
作用机制
The mechanism of action of (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine involves its interaction with histamine receptors. As a metabolite of Pyrilamine, it likely exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms. The molecular targets include histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
相似化合物的比较
(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine can be compared with other similar compounds such as:
Pyrilamine: The parent compound from which it is derived. Pyrilamine is a well-known antihistamine used to treat allergic reactions.
Diphenhydramine: Another antihistamine with a similar mechanism of action but a different chemical structure.
Chlorpheniramine: A compound with similar antihistamine properties but differing in its chemical structure and pharmacokinetic profile.
The uniqueness of (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
57830-29-2 |
|---|---|
分子式 |
C16H21N3O |
分子量 |
271.36 g/mol |
IUPAC 名称 |
3-[2-(dimethylamino)ethyl]-4-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C16H21N3O/c1-19(2)10-8-13-11-15(20)7-6-14(13)12-18-16-5-3-4-9-17-16/h3-7,9,11,20H,8,10,12H2,1-2H3,(H,17,18) |
InChI 键 |
MLZJQYLMBLQQRV-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=C(C=CC(=C1)O)CNC2=CC=CC=N2 |
规范 SMILES |
CN(C)CCC1=C(C=CC(=C1)O)CNC2=CC=CC=N2 |
| 57830-29-2 | |
同义词 |
4-[[[2-(Dimethylamino)ethyl]-2-pyridinylamino]methyl]phenol; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine identified as a metabolite of pyrilamine?
A1: Researchers incubated the antihistamine pyrilamine with the fungus Cunninghamella elegans ATCC 9245 for 48 hours. [] They then extracted organic-soluble metabolites and separated them using HPLC. The structure of (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine was confirmed by comparing its chromatographic behavior, mass spectrum, and 1H-NMR spectrum to those of an authentic compound. [] This metabolite represents an O-demethylated derivative of pyrilamine. []
Q2: What is the significance of identifying microbial metabolites like (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine in drug metabolism studies?
A2: Identifying metabolites produced by microorganisms like Cunninghamella elegans can provide valuable insights into potential mammalian drug metabolism pathways. [] This approach can offer a faster and more cost-effective way to generate and study potential human metabolites of pharmaceuticals, aiding in toxicological studies and drug development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)
![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)







![2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B139069.png)




